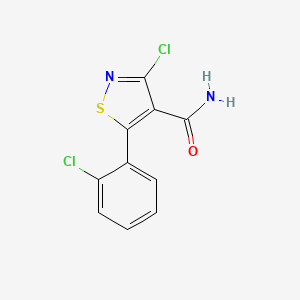

3-氯-5-(2-氯苯基)异噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" is a derivative of isothiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. While the specific compound is not directly mentioned in the provided papers, the research on related isothiazole derivatives and their synthesis, biological activity, and molecular structure can offer insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of isothiazole derivatives often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives involves the use of thionyl chloride, hydroxy benzotriazole, and triethylamine in dichloromethane . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide requires precise reaction conditions, such as temperature and reaction time, to achieve high yields . These methods could potentially be adapted for the synthesis of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isothiazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and MS. For example, the crystal and molecular structure of 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole was determined using X-ray structural data, revealing information about bond lengths and the impact of substituents on the heterocycle . These techniques could be employed to determine the molecular structure of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" and to understand how its substituents affect its overall conformation and reactivity.

Chemical Reactions Analysis

Isothiazole derivatives can undergo various chemical reactions, including halogenation and substitution. The synthesis of 4-isothiazolin-3-ones from 3,3'-dithiodipropionamides involves a chlorination-cyclization step, and the reaction pathway suggests a preference for halogenation α to the sulfur atom . This information could be relevant when considering the reactivity of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of chloro substituents and carboxamide groups can affect these properties, as seen in the compounds studied in the provided papers . Understanding these properties is essential for the practical application of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" in pharmaceuticals or as an intermediate in chemical synthesis.

科学研究应用

合成与表征

官能团取代的异噻唑甲酰胺,包括 3-氯-5-(2-氯苯基)异噻唑-4-甲酰胺,已使用相应的羧酸氯化物与伯芳香族和脂肪族胺的反应开发出来。此过程允许合成各种官能团取代的甲酰胺,而不涉及异噻唑环中的活性氯原子,展示了该化合物有机合成中的多功能性 (Dikusar 等,2019)。

光物理性质

对溶剂对与 3-氯-5-(2-氯苯基)异噻唑-4-甲酰胺相关的生物活性甲酰胺的吸收和荧光光谱的影响的研究表明,它们的激发态偶极矩高于基态偶极矩。这表明在需要具有特定光物理性质的材料的领域中具有潜在应用,例如在荧光显微镜中或作为光学传感器中的组件 (Patil 等,2011)。

生物活性

异噻唑甲酰胺已显示出对 mGluR1 的有效拮抗活性,mGluR1 是与神经系统疾病相关的受体,具有良好的选择性和药代动力学特性。这表明类似物 3-氯-5-(2-氯苯基)异噻唑-4-甲酰胺在治疗与该受体相关的疾病中具有潜在的治疗应用 (Fisher 等,2012)。

新型染料的合成

在新型杂环芳基单偶氮有机化合物的合成中,包括与 3-氯-5-(2-氯苯基)异噻唑-4-甲酰胺相关的化合物,在染色涤纶纤维方面显示出高效率。这些化合物还表现出抗氧化、抗肿瘤和抗微生物活性,表明它们在生产生物活性织物中的用途 (Khalifa 等,2015)。

抗菌和驱虫活性

3-氯苯并噻吩-2-羰基氯的衍生物,在结构上与 3-氯-5-(2-氯苯基)异噻唑-4-甲酰胺相关,已合成并筛选其抗菌和驱虫活性。这些研究为使用异噻唑衍生物开发新的抗菌剂和驱虫剂开辟了新的可能性 (Naganagowda & Padmashali,2010)。

作用机制

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to interfere with various biological pathways, including those associated with bacterial virulence .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide.

Result of Action

Thiazole derivatives have been observed to exhibit significant analgesic and anti-inflammatory activities .

Action Environment

The application of microwave irradiation has been observed to reduce the reaction time in the synthesis of isoxazole-linked glycol-conjugates , suggesting that environmental factors such as temperature and pressure could potentially influence the action of 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide.

属性

IUPAC Name |

3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2OS/c11-6-4-2-1-3-5(6)8-7(10(13)15)9(12)14-16-8/h1-4H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXKSKQYJODGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

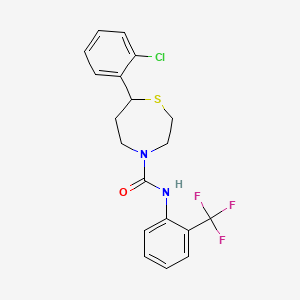

![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)

![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)

![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2525938.png)